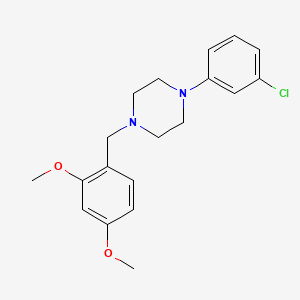
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This activation of the serotonin receptors is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its euphoric and hallucinogenic effects. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, its psychoactive effects can be easily measured and quantified, making it a useful tool for studying the effects of serotonin receptor activation.
However, there are also limitations to using this compound in lab experiments. Its psychoactive effects may make it difficult to control for extraneous variables, and its potential for abuse may raise ethical concerns.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is its potential therapeutic use as an anxiolytic and antidepressant. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans.
Another area of interest is the development of new drugs that target the serotonin receptors in a more specific and selective manner. This compound has been found to exhibit some selectivity for the 5-HT1B and 5-HT2C receptors, but there is still a need for more selective compounds.
Conclusion
In conclusion, this compound is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While this compound has potential as a therapeutic agent, further research is needed to fully understand its effects and to develop more selective compounds.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylmagnesium bromide with 2,4-dimethoxybenzaldehyde, followed by the addition of piperazine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(2,4-dimethoxybenzyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-7-6-15(19(13-18)24-2)14-21-8-10-22(11-9-21)17-5-3-4-16(20)12-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVNXIWWVGETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)
